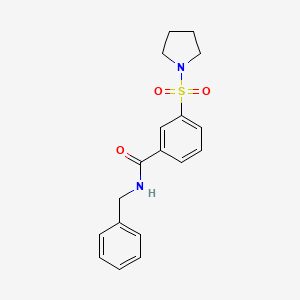
1-(2-chlorobenzyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs called nicotinic acetylcholine receptor agonists. ABT-594 is a potent analgesic drug that has shown promising results in the treatment of chronic pain.
Mécanisme D'action
ABT-594 acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. It specifically targets the alpha-3-beta-4 subtype of nicotinic acetylcholine receptors, which are involved in the modulation of pain and mood. ABT-594 activates these receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation and mood regulation.
Biochemical and physiological effects:
ABT-594 has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. ABT-594 has a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-594 has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of chronic pain, addiction, and mood disorders. However, ABT-594 is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also a potent analgesic drug that requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the research on ABT-594. One direction is to study its potential use in the treatment of addiction and mood disorders. Another direction is to study its potential use in combination with other analgesic drugs for the treatment of chronic pain. Further research is also needed to understand the long-term effects of ABT-594 on the central and peripheral nervous systems. Overall, ABT-594 is a promising candidate for the treatment of chronic pain, addiction, and mood disorders, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
ABT-594 has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and mood disorders. Research has shown that ABT-594 has a low potential for abuse and addiction, making it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-16-6-2-1-5-15(16)13-23-11-9-14(10-12-23)19(24)22-18-8-4-3-7-17(18)21/h1-8,14H,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDMXEMCZSTWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B4436159.png)


![N-(2-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436175.png)
![1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4436190.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436201.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436210.png)
![N-cyclooctyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436213.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-methylindoline](/img/structure/B4436228.png)


